
1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position of the thiadiazole ring and an ethanone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,5-thiadiazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiadiazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ethanone moiety, leading to the formation of various substituted thiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
科学研究应用
Biology: Thiadiazole derivatives have shown promising antimicrobial, antifungal, and antiviral activities, making them potential candidates for drug development.
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Thiadiazoles are used in the production of agrochemicals, dyes, and polymers due to their stability and reactivity.
作用机制
The mechanism of action of 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone can be compared with other thiadiazole derivatives to highlight its uniqueness :
Similar Compounds: 1,3,4-Thiadiazole, 1,2,4-Thiadiazole, 1,2,3-Thiadiazole.
Uniqueness: The presence of the methyl group at the 4-position and the ethanone group at the 1-position imparts unique chemical and biological properties to this compound. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other thiadiazole derivatives.
属性
分子式 |
C5H6N2OS |
|---|---|
分子量 |
142.18 g/mol |
IUPAC 名称 |
1-(4-methyl-1,2,5-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c1-3-5(4(2)8)7-9-6-3/h1-2H3 |
InChI 键 |
OSHIQXIEVBAUKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSN=C1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


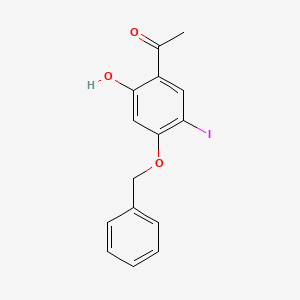


![(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one](/img/structure/B13100192.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B13100206.png)
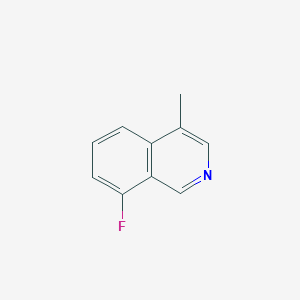

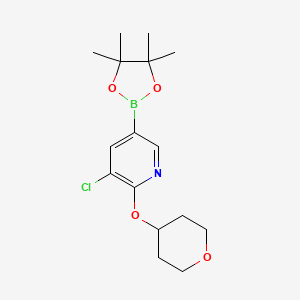

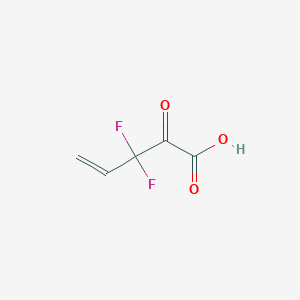
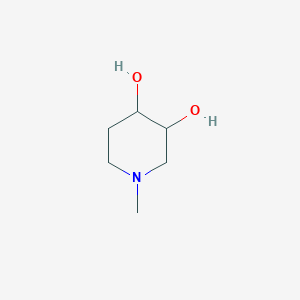
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
